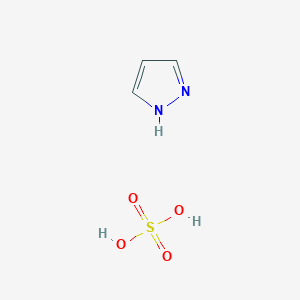
Sulfuric acid--1H-pyrazole (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid–1H-pyrazole (1/1) is a compound that combines sulfuric acid with 1H-pyrazole in a 1:1 ratio Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, while 1H-pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–1H-pyrazole (1/1) typically involves the reaction of sulfuric acid with 1H-pyrazole. One common method is to slowly add 1H-pyrazole to concentrated sulfuric acid under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic, and it is crucial to maintain the temperature to avoid decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–1H-pyrazole (1/1) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, ensuring a consistent and high-quality product. The use of automated systems can also enhance safety and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid–1H-pyrazole (1/1) can undergo various chemical reactions, including:
Oxidation: The sulfuric acid component can act as a strong oxidizing agent.
Reduction: Under certain conditions, the compound can be reduced, although this is less common.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of pyrazole.
Reduction: Reduced forms of pyrazole.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid–1H-pyrazole (1/1) has several applications in scientific research:
- **
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Eigenschaften
CAS-Nummer |
917872-08-3 |
|---|---|
Molekularformel |
C3H6N2O4S |
Molekulargewicht |
166.16 g/mol |
IUPAC-Name |
1H-pyrazole;sulfuric acid |
InChI |
InChI=1S/C3H4N2.H2O4S/c1-2-4-5-3-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4) |
InChI-Schlüssel |
ZNTBVZRXCXYINT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNN=C1.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
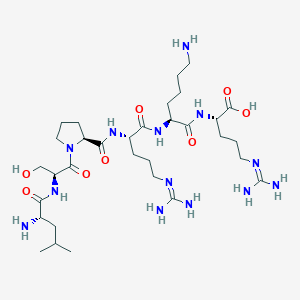
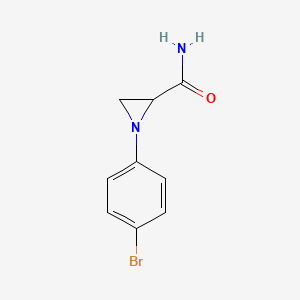
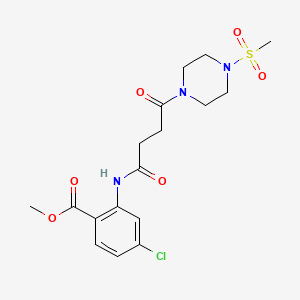
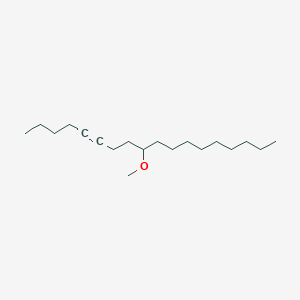
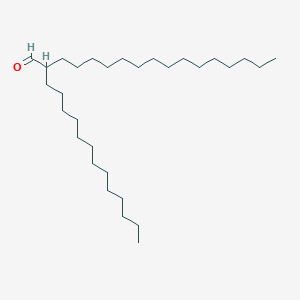
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)


